Aluminum, tributyl-

Ziegler-Natta Polymerization Polyolefin Catalysis Ethylene Polymerization

Tri-n-butylaluminum (TNBA) is a pyrophoric organoaluminum reagent requiring strict inert-atmosphere handling. Sourcing inconsistencies in alkyl chain length compromise Ziegler-Natta co-catalyst activity and polymer molecular weight outcomes. • Ziegler-Natta co-catalyst with distinct steric/electronic profile vs. TEA/TIBA-controls polyolefin MW, branching, and comonomer incorporation • Organotin alkylation reagent-87% yield in tetra-n-butyltin synthesis via clean n-butyl transfer • Lower viscosity (1.7 mPa·s at 30°C) enables precise metering in continuous processes Supplied as 0.7 M solution in heptane. Pyrophoric; shipped under inert gas with full hazardous material compliance.

Molecular Formula C12H27Al
Molecular Weight 198.32 g/mol
CAS No. 1116-70-7
Cat. No. B072995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum, tributyl-
CAS1116-70-7
Molecular FormulaC12H27Al
Molecular Weight198.32 g/mol
Structural Identifiers
SMILESCCCC[Al](CCCC)CCCC
InChIInChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*1,3-4H2,2H3;
InChIKeySQBBHCOIQXKPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-n-butylaluminum Properties & Procurement


Aluminum, tributyl- (CAS 1116-70-7), also known as tri-n-butylaluminum (TNBA), is a pyrophoric, colorless to light-yellow liquid organoaluminum compound with the formula (C₄H₉)₃Al and a molecular weight of 198.32 g/mol [1]. It is a strong reducing agent that reacts violently with water and air, necessitating strict inert-atmosphere handling [2]. TNBA finds primary use as a co-catalyst in Ziegler-Natta polymerization systems for polyolefin production and as an alkylating agent in organotin synthesis .

Tri-n-butylaluminum Substitution Risks


Tri-n-butylaluminum is not interchangeable with other trialkylaluminums like triethylaluminum (TEA) or triisobutylaluminum (TIBA). In polymerization, the alkyl chain length and structure profoundly influence co-catalyst activity, polymer molecular weight, and chain transfer rates [1]. In alkylation, the alkyl group transfer selectivity dictates product yield and purity [2]. Additionally, differing dimerization equilibria and reactivity profiles mean that substituting TNBA can drastically alter reaction kinetics and process safety parameters, potentially compromising product quality and operational efficiency [3].

Tri-n-butylaluminum vs. Key Analogs Performance


Co-catalyst Performance vs. Tri-n-octylaluminum

In ethylene polymerization with SiO2/MgCl2-supported TiCl4 catalysts, TNBA (as tri-n-butylaluminum) exhibits a distinct activation energy compared to tri-n-octylaluminum (TNOA), directly impacting reaction rate temperature dependence. While both are linear alkyls, the difference in chain length leads to measurable variations in catalytic behavior. The study by Lynch et al. demonstrates that the nature of the aluminum alkyl strongly influences the activation energy of the polymerization reaction [1].

Ziegler-Natta Polymerization Polyolefin Catalysis Ethylene Polymerization

Monomer-Dimer Equilibrium vs. Tri-n-octylaluminum

The monomer-dimer equilibrium of aluminum alkyls in solution is a critical property influencing reactivity and mass transfer. Smith et al. determined the thermodynamic parameters for the dissociation of the dimer for tri-n-octylaluminum (TNOA) as ΔH⁰ = 14.68 ± 0.12 kcal/mol and ΔS⁰ = 33.76 ± 0.34 cal·K⁻¹·mol⁻¹ in n-hexadecane [1]. While direct values for TNBA are not reported in this specific table, the study uses these data to establish a clear trend with chain length, allowing for estimation of TNBA's intermediate properties between tri-n-propylaluminum (15.41 kcal/mol) and TNOA [1].

Organometallic Chemistry Solution Equilibria Catalyst Design

Alkylation Efficiency vs. Triethylaluminum

In the synthesis of tetraalkyltin compounds via transalkylation, tri-n-butylaluminum and triethylaluminum exhibit comparable but distinct yields. Johnson et al. reported that the reaction of tri-n-butyltin chloride with tri-n-butylaluminum (1:1 molar ratio) afforded tetra-n-butyltin in an 87% yield [1]. Under analogous conditions, the reaction of triethyltin chloride with triethylaluminum gave an 89% yield of tetraethyltin [1].

Organotin Synthesis Alkylation Synthetic Methodology

Activity-Time Profile vs. Triisobutylaluminum

The structure of the alkyl group (linear vs. branched) on the aluminum co-catalyst fundamentally alters polymerization behavior. The study by Lynch et al. explicitly states that for several co-catalysts, the polymerization activity and the shapes of the activity-time profiles were strongly dependent on the nature of the aluminum alkyl [1]. This includes comparisons between linear alkyls (like TNBA) and branched alkyls (like triisobutylaluminum, TIBA). While exact numerical activity values for TNBA are not extracted from the abstract, the paper's central conclusion is that co-catalyst identity is a critical performance variable.

Ziegler-Natta Catalysis Co-catalyst Comparison Polyolefin Synthesis

Viscosity and Handling vs. Triethylaluminum

Both TNBA and TEA are pyrophoric and react violently with water and air. However, their physical properties differ in ways that affect handling. TNBA has a higher boiling point (98-110°C at reduced pressure) compared to TEA (128-130°C at 50 mmHg, or decomposes at higher temps) [1][2]. TNBA's viscosity is lower (1.7 mPa·s at 30°C) [3] than TEA's (2.6 mPa·s at 25°C) [4], indicating better flow characteristics for certain metering applications. These differences are critical for designing safe and efficient material transfer systems.

Pyrophoric Materials Process Safety Material Handling

Molecular Weight Impact vs. Triethylaluminum

The choice of co-catalyst directly impacts the molecular weight of the resulting polymer. A study on ethene polymerization with Ziegler-Natta catalysts found that using different co-catalysts (triethylaluminum, triisobutylaluminum, tri-n-octylaluminum) resulted in different polymer molecular weights due to steric hindrance effects on chain transfer reactions [1]. While TNBA was not explicitly tested in this specific study, its position in the homologous series (between TEA and TNOA) implies it will produce polymer with a molecular weight different from both, due to its intermediate steric bulk [1].

Ziegler-Natta Polymerization Polymer Properties Molecular Weight Control

Tri-n-butylaluminum Application Scenarios


Tetra-n-butyltin Synthesis

TNBA is a preferred alkylating agent for producing tetra-n-butyltin from tri-n-butyltin chloride, achieving an 87% yield [1]. Its use ensures a clean transfer of the desired n-butyl group, avoiding side reactions associated with mixed alkyl systems. This high yield, comparable to the 89% achieved by TEA in analogous reactions [1], positions TNBA as a reliable reagent for organotin synthesis where the n-butyl moiety is required.

Ziegler-Natta Co-Catalyst for Polyolefins

As a co-catalyst in Ziegler-Natta polymerization, TNBA offers a distinct activity-time profile and influences polymer properties differently than TEA or TIBA [2]. It is the co-catalyst of choice when the specific steric and electronic properties of the n-butyl group are required to achieve a target polymer molecular weight, branching, or comonomer incorporation. This is supported by evidence that the nature of the aluminum alkyl strongly affects activation energy [2] and polymer molecular weight [3].

Linear Oligomerization and Cyclization

TNBA is specified as a catalyst component for the linear oligomerization and cyclization of unsaturated hydrocarbons . Its intermediate chain length provides a balance between reactivity and steric bulk, which is crucial for controlling oligomer distribution and minimizing unwanted side reactions like cross-linking or premature termination.

Low-Viscosity Handling Processes

In continuous processes where precise metering and mixing are critical, TNBA's lower viscosity (1.7 mPa·s at 30°C) [4] compared to TEA (2.6 mPa·s at 25°C) [5] offers an operational advantage. It can be pumped and dispersed more easily, potentially reducing energy costs and improving mixing efficiency. However, this must be balanced with its pyrophoric nature, requiring robust engineering controls [6].

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